molecular formula C9H11BrO B13616829 (R)-1-(2-Bromo-5-methylphenyl)ethan-1-ol

(R)-1-(2-Bromo-5-methylphenyl)ethan-1-ol

Cat. No.: B13616829
M. Wt: 215.09 g/mol
InChI Key: YEUJSIBLUOGPQV-SSDOTTSWSA-N
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Description

(1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol: is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-bromo-5-methylphenyl.

    Reduction: The brominated product is then subjected to reduction using a reducing agent like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, (1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol: can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Alkanes

    Substitution: Various substituted phenyl ethanols

Scientific Research Applications

(1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol exerts its effects depends on the specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary based on the biological context and the specific target molecules.

Comparison with Similar Compounds

(1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol: can be compared with other similar compounds, such as:

    (1R)-1-(2-chloro-5-methylphenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    (1R)-1-(2-bromo-4-methylphenyl)ethan-1-ol: Similar structure but with the methyl group in a different position.

    (1R)-1-(2-bromo-5-ethylphenyl)ethan-1-ol: Similar structure but with an ethyl group instead of a methyl group.

These comparisons highlight the uniqueness of (1R)-1-(2-bromo-5-methylphenyl)ethan-1-ol in terms of its specific functional groups and their positions, which can influence its reactivity and applications.

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

(1R)-1-(2-bromo-5-methylphenyl)ethanol

InChI

InChI=1S/C9H11BrO/c1-6-3-4-9(10)8(5-6)7(2)11/h3-5,7,11H,1-2H3/t7-/m1/s1

InChI Key

YEUJSIBLUOGPQV-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)Br)[C@@H](C)O

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(C)O

Origin of Product

United States

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